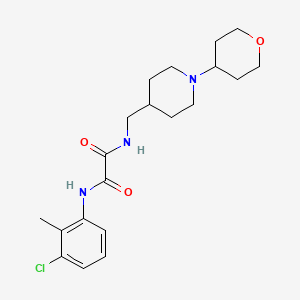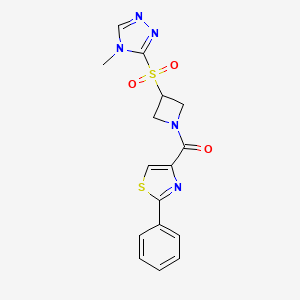
Phenyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound. It is related to a class of compounds known as piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups including a phenyl group, a methoxycarbonyl group, an amino group, an oxoacetamido group, and a carboxylate group. The exact structure would need to be determined through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve several steps, including acylation, sulfonation, and substitution . These reactions would need to be carefully controlled to ensure the correct product is formed.Applications De Recherche Scientifique
Palladium-Catalyzed Synthesis
One of the notable applications involves the use of structurally related compounds in palladium-catalyzed synthesis. For instance, compounds with similar structural motifs have been employed in oxindole synthesis through palladium-catalyzed C-H functionalization, illustrating their role in complex organic synthesis and the development of enzyme inhibitors for medicinal chemistry (Magano, Kiser, Shine, & Chen, 2014). This showcases the potential of such compounds in facilitating the synthesis of biologically active molecules.
Aminocarbonylation Reactions
Another significant application is found in the palladium-catalyzed aminocarbonylation reactions where alkoxycarbonylpiperidines, akin to the compound of interest, serve as N-nucleophiles. This process has been utilized to create complex molecules through the introduction of carboxamide groups, demonstrating the compound's relevance in synthesizing diverse organic molecules with potential pharmaceutical applications (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Anticonvulsant Activity
Moreover, derivatives of 3-phenyl-2-piperidinone, which share a structural resemblance, have been synthesized and evaluated for their anticonvulsant activity. This highlights the potential of such compounds in the development of new therapeutic agents for the treatment of epilepsy and related disorders (Brouillette & Grunewald, 1984).
Insecticidal Applications
In addition, pyridine derivatives, which can be considered structurally analogous to the compound , have been synthesized and tested for their toxicity against pests such as the cowpea aphid. This indicates the compound's potential utility in the development of novel insecticides for agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Orientations Futures
The future directions for research on this compound could include further studies to determine its exact structure and properties, as well as investigations into its potential uses in the pharmaceutical industry. Given the importance of piperidine-containing compounds in drug design, this compound could have significant potential for future research .
Propriétés
IUPAC Name |
phenyl 4-[[[2-(4-methoxycarbonylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-31-22(29)17-7-9-18(10-8-17)25-21(28)20(27)24-15-16-11-13-26(14-12-16)23(30)32-19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDLLTDLSATDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2680882.png)

![Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2680889.png)



![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680895.png)

![N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2680897.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione](/img/structure/B2680899.png)

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2680902.png)